(Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide
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Overview
Description
(Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran core, a chlorophenyl group, and a dimethoxyphenyl acrylamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the benzofuran intermediate.
Acrylamide Formation: The acrylamide moiety is formed by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the dimethoxyphenyl group to the acrylamide intermediate through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the acrylamide double bond, converting it to a single bond and potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce saturated amides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Studies focus on its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also serve as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Benzofuran-2-carboxamide derivatives
- Phenylacrylamide derivatives
Uniqueness
What sets (Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide apart from similar compounds is its unique combination of structural features. The presence of both the benzofuran core and the dimethoxyphenyl acrylamide moiety provides a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets that may not be possible with other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O5/c1-32-21-13-7-16(15-22(21)33-2)8-14-23(30)29-24-19-5-3-4-6-20(19)34-25(24)26(31)28-18-11-9-17(27)10-12-18/h3-15H,1-2H3,(H,28,31)(H,29,30)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRIFZPLEBBHTI-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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